

Lactose Octaacetate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactose octaacetate*

Cat. No.: *B1313717*

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Lactose octaacetate, the fully acetylated form of lactose, has emerged as a crucial and versatile intermediate in the field of organic synthesis, particularly in the development of complex carbohydrate-based molecules for pharmaceutical applications. Its enhanced stability, solubility in organic solvents, and the strategic placement of its acetyl protecting groups make it an ideal starting material for the synthesis of a wide array of bioactive compounds, including oligosaccharides, glycosides, and galectin inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **lactose octaacetate** as a pivotal building block in synthetic organic chemistry.

Synthesis and Physicochemical Properties

Lactose octaacetate is typically synthesized from D-(+)-lactose monohydrate through esterification with acetic anhydride. Various catalytic methods have been developed to optimize this process, including conventional heating and microwave-assisted synthesis, which offers a greener and more efficient alternative.^[1]

Synthesis of Lactose Octaacetate

A common and effective method for the synthesis of **lactose octaacetate** involves the use of acetic anhydride with a catalyst such as sodium acetate.^{[1][2]} Microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.^[1]

Table 1: Comparison of Synthesis Methods for **Lactose Octaacetate**

Method	Catalyst	Reaction Time	Yield (%)	Reference
Conventional Heating	Sodium Acetate	2 hours at 100°C	~85%	[2]
Microwave Irradiation	Sodium Acetate	10-20 minutes at 700W	85-91%	[1]
Iodine Catalyzed	Iodine	-	75-89%	[1]

Physicochemical Properties

Lactose octaacetate is a white crystalline solid with distinct physical and chemical properties that are crucial for its application in organic synthesis.

Table 2: Physicochemical Properties of **Lactose Octaacetate**

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₈ O ₁₉	[3]
Molecular Weight	678.59 g/mol	[3]
Melting Point	75-91.5 °C	[1][3]
Optical Rotation [α]D	Negative values reported	[1]
Solubility	Soluble in DCM, DMF, DMSO, EtOAc, MeOH	[4]

Spectroscopic data is essential for the characterization of **lactose octaacetate**.

Table 3: Spectroscopic Data for **Lactose Octaacetate**

Technique	Key Peaks/Signals	Reference
UV Spectroscopy (in Methanol)	λ_{max} at 209 nm	[1]
FTIR Spectroscopy (cm^{-1})	1755-1735 (C=O, ester)	[5]
^1H NMR (CDCl_3 , δ ppm)	5.62-5.41 (m, 3H), 5.08 (dd, $J = 39.8, 18.8$ Hz, 7H)	[5]
^{13}C NMR (CDCl_3 , δ ppm)	Signals in the range of 62.70 to 101.53 ppm	[5]

Experimental Protocols

Microwave-Assisted Synthesis of Lactose Octaacetate[1]

Materials:

- D-(+)-lactose monohydrate (10.0 g, 0.029 mol)
- Acetic anhydride (30 cm^3 , 0.27 mol)
- Anhydrous sodium acetate (3.0 g, 0.036 mol)
- Distilled water
- Ice
- 95% Ethanol

Procedure:

- Mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.
- Irradiate the mixture in a microwave oven at 700 W for 10-20 minutes.
- Pour the resulting sample into 200 cm^3 of distilled water with ice cubes and stir.

- Store the mixture at 4 °C for 12 hours to allow for the precipitation of **lactose octaacetate** as a white solid.
- Filter the precipitate under vacuum and wash with distilled water.
- Purify the crude product by recrystallization from 95% ethanol and then distilled water.
- Dry the purified **lactose octaacetate** in a vacuum oven to a constant weight.

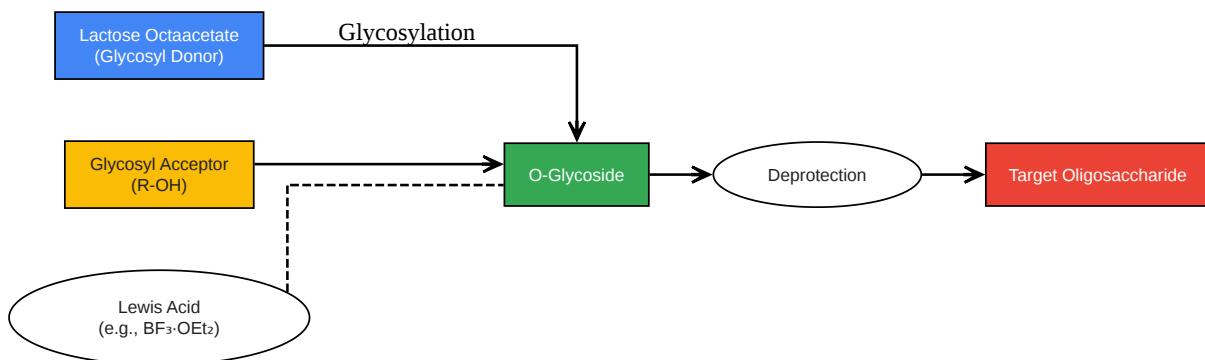
Selective Anomeric Deacetylation of Lactose Octaacetate[2]

Materials:

- **D-lactose octaacetate** (1 mmol)
- Magnesium oxide (MgO) (1 mmol)
- Methanol (MeOH) (20 mL)
- Saturated aqueous NaHCO₃
- Dichloromethane (CH₂Cl₂)

Procedure:

- Add MgO to a solution of **D-lactose octaacetate** in methanol.
- Stir and heat the mixture under reflux for 4-5 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- For small-scale reactions, concentrate the reaction mixture directly under reduced pressure and purify the residue by column chromatography.
- For large-scale preparations, neutralize the reaction mixture with saturated aqueous NaHCO₃ and centrifuge.

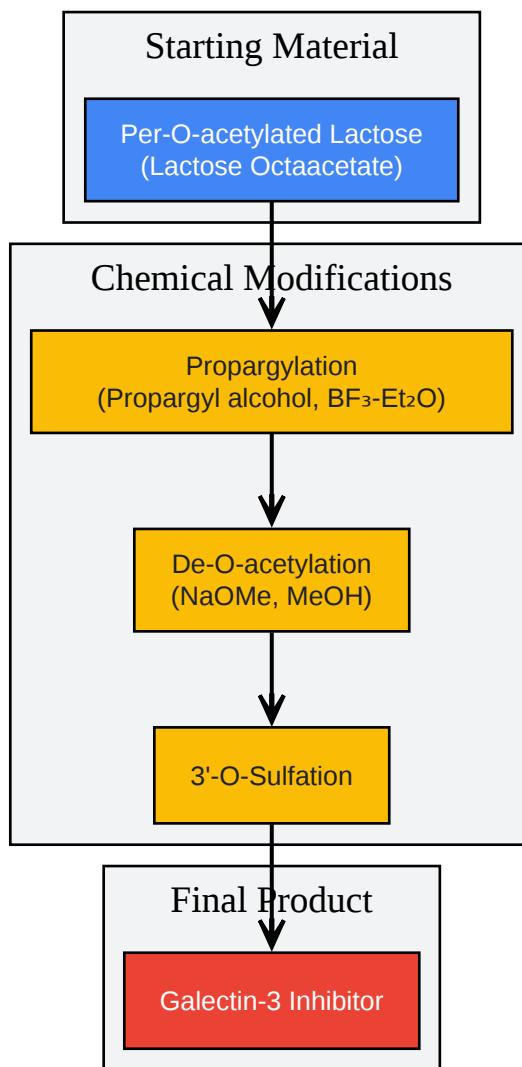

- Collect the liquid phase and extract with dichloromethane three times.
- Combine the organic phases, evaporate to dryness, and purify the residue by column chromatography.

Applications in Organic Synthesis

Lactose octaacetate serves as a valuable precursor for the synthesis of various biologically significant molecules. Its acetyl groups act as protecting groups, allowing for selective modifications at other positions of the lactose backbone.

Glycoside Synthesis

Lactose octaacetate is an effective glycosyl donor for the formation of glycosidic bonds, a fundamental reaction in the synthesis of oligosaccharides and glycoconjugates.^[3] The peracetylated nature of the molecule enhances its stability and allows for controlled activation of the anomeric center.



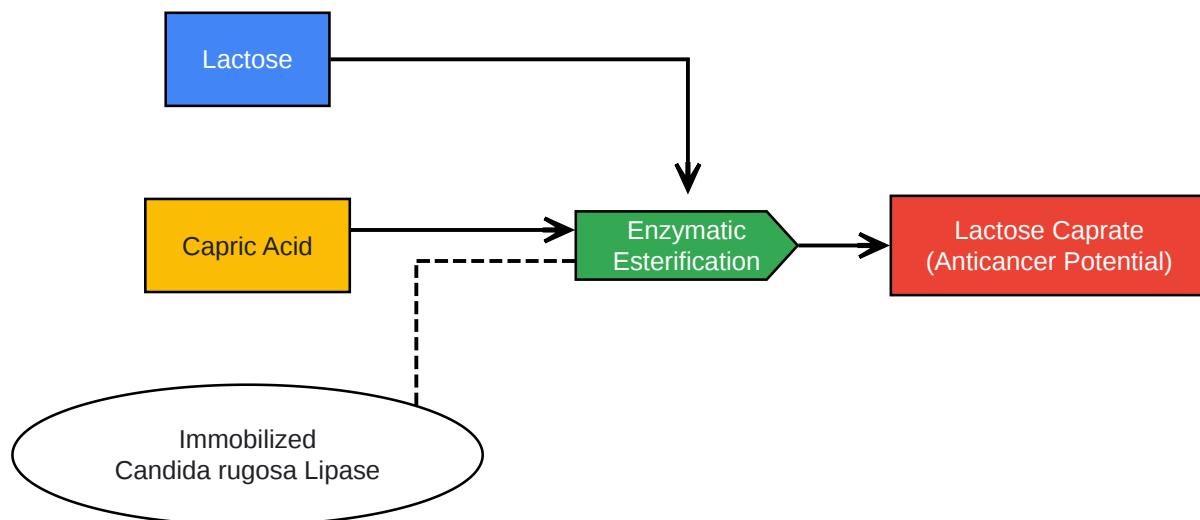
[Click to download full resolution via product page](#)

Caption: Glycosylation using **lactose octaacetate** as a donor.

Synthesis of Galectin Inhibitors

Galectins are a family of proteins that play a role in cancer and inflammatory diseases. Lactose and its derivatives are known to bind to galectins, making them attractive scaffolds for the development of galectin inhibitors.^{[6][7]} **Lactose octaacetate** can be chemically modified to enhance its binding affinity and selectivity for specific galectins.^[6]

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for a galectin-3 inhibitor.

Enzymatic Synthesis

Lactose and its derivatives, including **lactose octaacetate**, are also utilized in enzymatic synthesis to produce valuable compounds. For instance, immobilized lipases can catalyze the

synthesis of lactose fatty acid esters, which have shown potential anticancer properties.[8]

Furthermore, enzymatic methods are being explored for the synthesis of N-acetyllactosamine from lactose, a key disaccharide unit in many biologically important glycans.[9]

[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis of lactose caprate.

Conclusion

Lactose octaacetate stands as a cornerstone intermediate in carbohydrate chemistry, offering a stable and versatile platform for the synthesis of complex and biologically active molecules. Its ready availability from lactose, a byproduct of the dairy industry, coupled with efficient synthetic methodologies, makes it an economically viable and attractive starting material. The ability to selectively deprotect and modify its structure opens up a vast chemical space for the development of novel therapeutics, particularly in the realm of glycomedicine. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of **lactose octaacetate** is indispensable for the design and synthesis of next-generation carbohydrate-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 3. Lactose octaacetate | 23973-20-8 | OL02883 | Biosynth [biosynth.com]
- 4. synthose.com [synthose.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. The enzymatic synthesis of lactose caprate using *Candida rugosa* lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of N-acetyllactosamine from lactose enabled by recombinant β 1,4-galactosyltransferases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Lactose Octaacetate: A Versatile Intermediate in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313717#lactose-octaacetate-as-an-intermediate-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com